molecular formula C31H50O5 B12720542 Trichothecolone palmitate CAS No. 100667-47-8

Trichothecolone palmitate

Cat. No.: B12720542
CAS No.: 100667-47-8
M. Wt: 502.7 g/mol
InChI Key: ALAKXPPBGLXDKP-WDBJJVJHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichothecolone palmitate typically involves the esterification of trichothecolone with palmitic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Trichothecolone palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trichothecolone palmitate has a wide range of applications in scientific research:

Mechanism of Action

Trichothecolone palmitate exerts its effects primarily through the inhibition of protein synthesis. It targets the ribosomes in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to a halt in protein production, which can result in cell death . The compound also affects various molecular pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its esterified palmitate group, which enhances its lipophilicity and potentially its biological activity. This modification allows for better interaction with lipid membranes and may improve its efficacy in certain applications .

Properties

CAS No.

100667-47-8

Molecular Formula

C31H50O5

Molecular Weight

502.7 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] hexadecanoate

InChI

InChI=1S/C31H50O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(33)36-26-20-27-31(22-34-31)30(26,4)29(3)21-24(32)23(2)19-25(29)35-27/h19,25-27H,5-18,20-22H2,1-4H3/t25-,26-,27-,29+,30-,31?/m1/s1

InChI Key

ALAKXPPBGLXDKP-WDBJJVJHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H]2C3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3

Origin of Product

United States

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